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Vimentin (402-413)

Cat. No.: B1575462
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Description

Overview of Vimentin (B1176767) Intermediate Filaments and their Cellular Significance

Vimentin filaments are integral to the structural and functional framework of mesenchymal cells, contributing to their characteristic shape and mechanical resilience. nih.gov Their significance extends beyond a purely structural role, as they are actively involved in the dynamic processes that govern cell behavior and tissue organization.

General Structure and Assembly Dynamics of Vimentin Filaments

The assembly of vimentin into its characteristic 10-nm filaments is a hierarchical process that begins with a single vimentin monomer. This monomer possesses a central α-helical rod domain flanked by non-helical head (N-terminal) and tail (C-terminal) domains. embopress.orgaffbiotech.com Two monomers coil together to form a dimer, which then associates with another dimer in a staggered, antiparallel fashion to create a tetramer. wikipedia.orgcore.ac.uk These tetramers are the basic soluble subunits that assemble into "unit-length filaments" (ULFs), which subsequently anneal longitudinally and compact radially to form the mature, elongated vimentin filament. uniprot.orgnih.gov This assembly process does not require ATP or GTP, highlighting the inherent self-assembly properties of the vimentin protein. uniprot.org The resulting filaments are highly dynamic structures, capable of undergoing transport along microtubules, as well as severing and annealing, which allows for the continuous remodeling of the vimentin cytoskeleton in response to cellular needs. mdpi-res.com

Table 1: Key Structural Components of Vimentin Filaments

ComponentDescription
Monomer The basic building block, consisting of a central α-helical rod and non-helical head and tail domains. embopress.orgaffbiotech.com
Dimer Two parallel vimentin monomers coiled around each other. wikipedia.org
Tetramer Two antiparallel, staggered dimers, representing the soluble subunit for filament assembly. wikipedia.orgcore.ac.uk
Unit-Length Filament (ULF) An intermediate assembly of approximately eight tetramers. nih.gov
Mature Filament A ~10 nm diameter filament formed by the longitudinal annealing and radial compaction of ULFs. uniprot.org

Role of Vimentin in Mesenchymal Cell Biology

Vimentin is a hallmark of mesenchymal cells and plays a pivotal role in their biological functions. wikipedia.org Its expression is crucial for maintaining the integrity and shape of these cells, providing resistance to mechanical stress. uniprot.orgnih.gov Vimentin filaments are key players in cell migration, a fundamental process in development, wound healing, and cancer metastasis. nih.govharvard.edu They contribute to the establishment of cell polarity, the formation of focal adhesions, and the regulation of cell motility. nih.gov Furthermore, vimentin is intimately involved in the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, including increased migratory and invasive potential. During EMT, vimentin expression is significantly upregulated, making it a widely recognized marker for this transition.

Identification and Characterization of the Vimentin (402-413) Peptide Domain

The Vimentin (402-413) peptide is located within the C-terminal tail domain of the full-length vimentin protein, which consists of 466 amino acids. The specific amino acid sequence for human vimentin from residue 402 to 413 is SLPLPNFSSLNL . This region is part of a larger, intrinsically disordered domain that is crucial for the proper assembly and function of vimentin filaments. While research has often focused on the entire tail domain, the specific 402-413 segment is recognized for its potential role in protein-protein interactions and post-translational modifications.

The C-terminal tail of vimentin is known to be involved in regulating filament width and interactions with other cellular components. Studies have shown that this tail domain is accessible and its conformation can be influenced by cellular stress. Although a definitive biochemical characterization solely of the 402-413 peptide is not extensively documented in dedicated studies, its location within this dynamic and interactive region suggests its involvement in the versatile functions of vimentin.

Table 2: Amino Acid Sequence of Human Vimentin (402-413)

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
402SerineS
403LeucineL
404ProlineP
405LeucineL
406ProlineP
407AsparagineN
408PhenylalanineF
409SerineS
410SerineS
411LeucineL
412AsparagineN
413LeucineL

Source: UniProt P08670 nih.gov

Rationale for Investigating Specific Peptide Fragments within Vimentin

The study of specific peptide fragments of large proteins like vimentin is a valuable strategy to dissect their complex functions. By isolating and analyzing smaller domains, researchers can pinpoint the regions responsible for specific interactions and activities. For vimentin, the investigation of peptides from the head, rod, and tail domains has provided significant insights into filament assembly, disassembly, and interactions with other cytoskeletal elements and signaling molecules.

For instance, synthetic peptides mimicking certain regions of vimentin have been shown to disrupt filament assembly in a dominant-negative manner, allowing for the study of the consequences of a compromised vimentin network. This approach has been instrumental in revealing the role of vimentin in maintaining cell shape, mechanical integrity, and the stability of microtubule and microfilament networks. Furthermore, identifying specific functional sites, such as the Vimentin (402-413) domain, can pave the way for the development of targeted therapeutic strategies that modulate vimentin's function in diseases like cancer and autoimmune disorders.

Properties

sequence

KLLEGEESRISL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Vimentin (402-413)

Origin of Product

United States

Structural and Conformational Analysis of the Vimentin 402 413 Region

Biophysical Characterization of Vimentin (B1176767) (402-413) Conformation

Understanding the three-dimensional structure of the vimentin (402-413) peptide is fundamental to elucidating its function. Biophysical techniques provide insights into the secondary and tertiary structures, as well as the conformational flexibility of this peptide fragment.

Spectroscopic methods are powerful tools for examining the conformational properties of peptides in solution. Techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) are particularly valuable.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of proteins and peptides. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations. For the vimentin (402-413) peptide, CD studies would reveal its predominant secondary structure in different solvent conditions. Although specific data for the 402-413 fragment is not readily available in isolation, studies on larger fragments containing this region suggest a largely disordered or flexible structure, which is characteristic of the vimentin tail domain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information, including interatomic distances and dihedral angles, which can be used to determine the three-dimensional structure of a peptide. For a small peptide like vimentin (402-413), 2D NMR techniques such as COSY, TOCSY, and NOESY would be instrumental in assigning proton resonances and identifying through-space proximities between amino acid residues. This data would allow for the calculation of a family of structures representing the conformational ensemble of the peptide in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another technique used to probe the secondary structure of proteins by analyzing their vibrational modes, particularly the amide I band (1600-1700 cm⁻¹). researchgate.net The frequency of the amide I band is sensitive to the hydrogen-bonding pattern within the peptide backbone, allowing for the differentiation between α-helices, β-sheets, and random coils. researchgate.net For the vimentin (402-413) peptide, FTIR could be used to complement CD data and provide further details on its secondary structural content. researchgate.net

Spectroscopic Technique Information Obtained Relevance to Vimentin (402-413)
Circular Dichroism (CD)Estimation of secondary structure content (α-helix, β-sheet, random coil)Provides an overall view of the peptide's secondary structure in solution.
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure, conformational dynamics, intermolecular interactionsCan determine the precise atomic coordinates and flexibility of the peptide.
Fourier-Transform Infrared (FTIR)Secondary structure composition based on vibrational modes of the peptide backboneComplements CD data and can be used to study structural changes upon binding or modification. researchgate.net

In conjunction with experimental techniques, computational modeling offers a powerful approach to investigate the conformational landscape and dynamics of peptides. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed, atomistic view of a peptide's behavior over time. mdpi.com By simulating the interactions between the peptide and its surrounding solvent, MD can reveal the range of conformations the peptide can adopt, the transitions between these conformations, and the influence of environmental factors on its structure. mdpi.com For the vimentin (402-413) peptide, MD simulations could be used to explore its conformational space and identify stable or metastable structures.

Conformational Search Algorithms: Methods like simulated annealing are employed to explore the vast conformational space of a peptide and identify low-energy structures. nih.gov These computational searches can help in predicting the most probable conformations of the vimentin (402-413) peptide. nih.gov

The challenges in modeling peptides arise from their inherent flexibility, as they can exist in different conformations in their free and bound states. frontiersin.org

Spectroscopic Approaches to Determine Secondary and Tertiary Structure

Influence of Local Environment on Vimentin (402-413) Structural Stability

The conformation and stability of the vimentin (402-413) peptide are likely to be influenced by its local environment. biodiversity-science.net Factors such as pH, temperature, and the presence of binding partners can significantly alter its structure.

pH: Changes in pH can alter the protonation state of ionizable residues within the peptide, such as aspartic acid, glutamic acid, lysine (B10760008), arginine, and histidine. This can lead to changes in electrostatic interactions and, consequently, conformational changes.

Temperature: Temperature affects the thermal energy of the system. Increased temperature can lead to the unfolding or denaturation of the peptide, providing information about its thermal stability. nih.gov

Binding Partners: The interaction of the vimentin (402-413) region with other proteins or molecules can induce significant conformational changes. For instance, binding to a receptor or another protein could stabilize a specific conformation of the peptide.

Conformational Changes Induced by Post-Translational Modifications within the Domain

Post-translational modifications (PTMs) are critical for regulating the function of vimentin. nordicbioscience.com The vimentin (402-413) region contains several potential sites for PTMs, such as phosphorylation and citrullination, which can dramatically alter its conformation and interactions.

Phosphorylation: The phosphorylation of serine and threonine residues introduces a negatively charged phosphate (B84403) group, which can lead to significant conformational changes due to altered electrostatic interactions. nih.gov Phosphorylation of vimentin is known to regulate its assembly and disassembly and can be mediated by various kinases. cytoskeleton.com Studies have shown that phosphorylation can soften vimentin intermediate filaments. rsc.orgbiorxiv.org The binding of proteins like 14-3-3 to phosphorylated vimentin can further enhance this effect. rsc.orgbiorxiv.org

Citrullination: The conversion of arginine residues to citrulline by peptidylarginine deiminase (PAD) enzymes removes a positive charge and can disrupt hydrogen bonds, leading to protein unfolding. Citrullinated vimentin has been implicated in various diseases. nordicbioscience.com

Post-Translational Modification Affected Residues (Potential) Functional Consequence
PhosphorylationSerine, ThreonineAlters charge, can induce conformational changes, regulates protein-protein interactions and filament assembly. nih.govcytoskeleton.comrsc.orgbiorxiv.org
CitrullinationArginineRemoves positive charge, can lead to protein unfolding, implicated in disease. nordicbioscience.com

Post Translational Modifications Ptms of Vimentin 402 413 and Regulatory Mechanisms

Identification of Specific PTM Sites within Vimentin (B1176767) (402-413)

The identification of specific amino acid residues within the vimentin (402-413) sequence that undergo post-translational modification is crucial for understanding the regulation of vimentin's function. This has been achieved primarily through advanced biochemical techniques.

Mass spectrometry (MS) has become an indispensable tool for identifying and mapping PTMs on proteins with high precision. nih.govnih.gov In the context of vimentin, MS-based proteomic analyses have been instrumental in pinpointing modified residues. The general workflow involves the enzymatic digestion of the vimentin protein, typically with trypsin, to generate smaller peptides. uthsc.edubiopharmaspec.com These peptides are then separated, often by liquid chromatography, and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS spectrum) and then fragments them to determine their amino acid sequence (MS/MS spectrum). uthsc.edu A deviation in the mass of a peptide from its predicted mass suggests the presence of a PTM.

One significant finding from MS-based proteomics is the identification of phosphorylation at Serine-412 (Ser-412) within the vimentin tail domain. frontiersin.org This modification has been observed under physiological conditions and in response to cellular stress, such as hypotonic stress. frontiersin.org The validation of this PTM site is achieved by comparing the fragmentation pattern of the modified peptide with theoretical fragmentation patterns of all possible modified versions of that peptide sequence. uthsc.edu

Table 1: Interactive Data Table of PTMs Identified in Vimentin (402-413) by Mass Spectrometry

Modified ResiduePositionType of ModificationExperimental Context
Serine412PhosphorylationHypotonic stress response frontiersin.org

Note: This table is based on currently available data and may be expanded as more research becomes available.

Once a PTM site is identified, site-directed mutagenesis is a powerful technique used to investigate its functional significance. qmul.ac.uk This method allows for the specific alteration of the DNA sequence that codes for the vimentin protein, resulting in the substitution of the modified amino acid with another. qmul.ac.uk For instance, to study the role of phosphorylation at Ser-412, two types of mutants are commonly created: a phospho-deficient mutant and a phospho-mimic mutant.

In a phospho-deficient mutant, the serine residue is typically replaced by an alanine (B10760859) (S412A), which cannot be phosphorylated. Conversely, in a phospho-mimic mutant, the serine is replaced by an amino acid with a negatively charged side chain, such as aspartic acid (S412D) or glutamic acid (S412E), to imitate the negative charge conferred by a phosphate (B84403) group. frontiersin.org

Mass Spectrometry-Based PTM Mapping and Site Validation

Kinase and Phosphatase Systems Regulating Vimentin (402-413) Phosphorylation

The phosphorylation state of vimentin, including at sites within the 402-413 region, is dynamically regulated by the opposing actions of protein kinases and protein phosphatases. helsinki.fi Kinases catalyze the addition of a phosphate group, while phosphatases remove it, allowing for a rapid and reversible switch that can modulate vimentin's function in response to cellular signals. helsinki.fifrontiersin.org

While the specific kinases and phosphatases that directly target the 402-413 region of vimentin are still under active investigation, several kinases are known to phosphorylate vimentin at various sites, influencing its disassembly and rearrangement. For example, Cyclin-dependent kinase 1 (Cdk1), Protein Kinase C (PKC), and Akt are known to phosphorylate vimentin, primarily in the head domain, which in turn regulates processes like cell division and motility. cytoskeleton.com During mitosis, a surge in protein phosphorylation, driven by kinases like Cdk1, leads to vimentin filament disassembly. frontiersin.orgcytoskeleton.com

Conversely, protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are responsible for dephosphorylating vimentin, promoting filament assembly. frontiersin.orgembopress.org The activity of these phosphatases is also tightly regulated throughout the cell cycle. frontiersin.org For instance, the phosphatase inhibitor calyculin-A can induce vimentin filament disassembly, highlighting the importance of continuous phosphatase activity for maintaining the integrity of the vimentin network. nih.gov The identification of the specific kinases and phosphatases that act on Ser-412 and other potential PTM sites within the 402-413 region remains a key area for future research.

Acetylation, Deacetylation, and Functional Impact on Vimentin (402-413)

Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, and its reverse reaction, deacetylation, are crucial PTMs that regulate a wide range of cellular processes, including gene expression and protein stability. wikipedia.orgfrontiersin.orgtaylorandfrancis.com This reversible modification is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), respectively, though these enzymes also act on non-histone proteins like vimentin. wikipedia.orgnih.gov

While extensive research has focused on histone acetylation, the acetylation of cytoskeletal proteins, including vimentin, is an emerging field. nih.gov Acetylation neutralizes the positive charge of lysine residues, which can lead to conformational changes in the protein and alter its interactions. wikipedia.org Vimentin has been identified as a target for acetylation, and this modification can impact its function. researchgate.netfrontiersin.org For example, the presence of vimentin has been shown to increase the levels of acetylated microtubules, suggesting a role for vimentin in stabilizing the microtubule network. biorxiv.org

Although specific acetylation sites within the 402-413 region of vimentin have not been definitively mapped, the presence of lysine residues in and around this segment makes it a potential target for this modification. The functional consequences of such a modification could include alterations in filament assembly, stability, and interactions with other proteins. Further research is needed to identify specific acetylation sites in this region and to elucidate the functional impact of acetylation and deacetylation on the vimentin (402-413) domain.

Ubiquitination, SUMOylation, and Other Modifications within the Vimentin (402-413) Region

Beyond phosphorylation and acetylation, vimentin is also subject to other PTMs, including ubiquitination and SUMOylation, which involve the attachment of small protein modifiers, ubiquitin and Small Ubiquitin-like Modifier (SUMO), respectively. nih.govresearchgate.net These modifications can have diverse effects, ranging from targeting proteins for degradation to altering their localization and activity. researchgate.netnih.gov

Ubiquitination typically involves the attachment of ubiquitin to a lysine residue and is well-known for its role in targeting proteins for degradation by the proteasome. cytoskeleton.com Vimentin is a known target for ubiquitination. researchgate.net

SUMOylation is a reversible process that, like ubiquitination, involves an enzymatic cascade. researchgate.net Unlike ubiquitination, SUMOylation does not typically mark a protein for degradation but rather modulates its function by altering protein-protein interactions or localization. researchgate.net Vimentin has been identified as a SUMOylated protein, and this modification has been shown to regulate its dynamic assembly. researchgate.netimrpress.com Specifically, SUMOylation of vimentin by the E3 ligase PIAS1 has been suggested to enhance its assembly. imrpress.com Lysine-402 (Lys-402) has been identified as a potential sumoylation site on human argonaute 2, indicating that this residue can be a target for such modifications. nih.gov Given that the 402-413 region of vimentin contains lysine residues, it is plausible that this segment could be a target for SUMOylation, which could in turn influence filament dynamics.

Other PTMs, such as citrullination, have also been identified on vimentin and can have significant pathological implications. nih.govd-nb.infonordicbioscience.com

Crosstalk Between Different PTMs on Vimentin (402-413)

The regulation of vimentin function is not simply the result of individual PTMs but often involves a complex interplay, or "crosstalk," between different modifications. nih.gov This crosstalk can be antagonistic, where one modification prevents another, or synergistic, where one modification promotes another. cytoskeleton.com

A common example of PTM crosstalk is the competition between acetylation and ubiquitination for the same lysine residue. cytoskeleton.com Since both modifications target lysine, the presence of an acetyl group can prevent ubiquitination, thereby stabilizing the protein. cytoskeleton.com

Phosphorylation can also influence other PTMs. For instance, the phosphorylation of a protein can create a binding site for an E3 ubiquitin ligase, leading to subsequent ubiquitination. cytoskeleton.com In the context of vimentin, it is conceivable that the phosphorylation of Ser-412 could influence the likelihood of other modifications, such as acetylation or SUMOylation, on nearby lysine residues within the 402-413 region. The proximity of phosphorylation sites to potential SUMOylation sites, as seen in other proteins, suggests that the vimentin tail domain is a critical hub for integrating various signaling pathways through PTM crosstalk. biorxiv.orgnih.gov Understanding this intricate regulatory network is essential for a complete picture of how vimentin function is controlled. frontiersin.org

Intermolecular Interactions Mediated by Vimentin 402 413

Identification and Characterization of Protein-Protein Interactions

The vimentin (B1176767) tail domain, including the 402-413 region, is a hub for protein-protein interactions, mediating the integration of vimentin filaments with other cellular components and signaling pathways. nih.gov These interactions are crucial for cell adhesion, migration, and the structural organization of the cytoplasm. nih.govfrontiersin.org

Research has identified several proteins that directly interact with vimentin, with the tail domain often playing a crucial role in these associations. While specific affinity constants for the 402-413 peptide are not always available, the broader interactions of the vimentin tail domain provide insight into its binding capabilities.

One of the most significant interactions is with other cytoskeletal proteins, particularly actin. nih.gov Studies have demonstrated a direct interaction between vimentin and F-actin, mediated by the vimentin tail domain. nih.gov This interaction contributes to the mechanical integrity of the cell and facilitates cytoskeletal cross-talk. nih.gov Rheological studies have shown that networks composed of both vimentin and actin filaments exhibit significantly higher stiffness compared to networks of either protein alone, with a maximal interaction observed at a vimentin-to-actin molar ratio of 3 to 1. nih.gov

Vimentin also interacts with proteins involved in cell adhesion and signaling. For instance, vimentin directly binds to the cytoplasmic tails of integrins, such as α2β1 and β3 integrins. researchgate.netnih.gov This interaction is essential for the formation and stabilization of focal adhesions, which are critical for cell-matrix adhesion and migration. frontiersin.orgresearchgate.net Furthermore, vimentin associates with focal adhesion proteins like talin and vinculin. frontiersin.orgresearchgate.net

The table below summarizes key direct binding partners of the vimentin tail domain.

Binding PartnerFunctionRole of Vimentin Interaction
Actin Cytoskeletal structure and cell motility. nih.govCross-linking of cytoskeletal networks, enhancing cellular mechanical integrity. nih.gov
Integrin α2β1 Cell adhesion to collagen. nih.govLocalization to focal adhesions, facilitating cell migration on collagen matrices. researchgate.netnih.gov
Integrin β3 Cell adhesion and signaling. researchgate.netStrengthening of cell adhesions. researchgate.net
Talin Linking integrins to the actin cytoskeleton. frontiersin.orgRegulation of focal adhesion turnover. frontiersin.org
Caveolin-1 (Cav-1) Formation of caveolae, signal transduction. nih.govPhysical restraint of Cav-1 vesicle motility, modulation of Cav-1 phosphorylation. nih.govoup.com
Protein Kinase C (PKC) Signal transduction. researchgate.netVimentin serves as a scaffold for PKCθ in T-cells. researchgate.net

The vimentin filament network, through interactions involving its tail domain, acts as a scaffold for the assembly of large multi-protein complexes. nih.gov This scaffolding function is crucial for the spatial and temporal regulation of cellular processes.

Vimentin is a key player in the organization of inflammasomes, which are large multiprotein complexes that mediate inflammatory responses. frontiersin.org It also plays a role in the formation of replication complexes for certain viruses, such as Zika virus and coronaviruses, by interacting with viral proteins and host RNA-binding proteins. frontiersin.org

In the context of cell adhesion, vimentin filaments are integral to the structure of focal adhesions. frontiersin.org They integrate into these complexes, which are comprised of integrins, kinases, and other signaling molecules, to regulate cell adhesion strength and dynamics. researchgate.net The interaction of vimentin with these complexes is not static; for instance, the association with α2β1-enriched focal adhesions can be lost after prolonged cell adhesion to collagen. nih.gov

Furthermore, vimentin is involved in the organization of organelles. It can interact with proteins on the surface of the Golgi apparatus, such as formimidoyltransferase cyclodeaminase (FTCD) and GORAB, to maintain the structural integrity of this organelle. frontiersin.org

Direct Binding Partners and Affinity Determination

Interactions with Nucleic Acids (DNA/RNA)

While vimentin is primarily a cytoskeletal protein, there is evidence of its interaction with nucleic acids. The highly basic nature of the vimentin non-alpha-helical head and tail domains suggests a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. Although direct binding studies focusing specifically on the 402-413 region are limited, the broader context of vimentin-nucleic acid interactions is an active area of research.

Studies have shown that vimentin can be found in the nucleus and can interact with DNA. This interaction is thought to play a role in nuclear organization and gene regulation. biorxiv.org The connection between vimentin and the nucleus is particularly important during cell migration through confined spaces, where vimentin helps protect the nucleus from damage. biorxiv.org

Vimentin also interacts with RNA and RNA-binding proteins, particularly in the context of viral infections. frontiersin.org During Zika virus infection, vimentin interacts with and regulates RNA-binding proteins to facilitate viral replication. frontiersin.org Similarly, vimentin interacts with the nucleocapsid (N) protein of the transmissible gastroenteritis virus (TGEV), a coronavirus, which is essential for viral replication. frontiersin.org

Membrane and Lipid Interactions of the Vimentin (402-413) Domain

Vimentin filaments can associate with cellular membranes, an interaction that is important for various cellular functions, including organelle positioning and signal transduction. nih.gov The interaction is thought to be mediated by both the head and tail domains of vimentin.

Vimentin has an affinity for phospholipids (B1166683), suggesting it can interact directly with the lipid bilayer of cellular membranes. nih.gov This interaction can be stabilized by the presence of nonpolar lipids, such as cholesterol and triglycerides, which can create defects in the phospholipid packing, allowing for partial insertion of the vimentin protein into the membrane. nih.gov The arginine-rich N-terminus of vimentin is thought to initiate contact with negatively charged phospholipids on the membrane surface. nih.gov

The interaction of vimentin with lipids is also relevant to its role in lipid metabolism and transport. Vimentin is a component of lipid droplets and is involved in regulating lipid stability during adipocyte differentiation. frontiersin.org Furthermore, vimentin plays a role in the trafficking of the lipid receptor CD36 to the plasma membrane in macrophages, a process that is crucial for the uptake of oxidized low-density lipoprotein (oxLDL) and the formation of foam cells in atherosclerosis. frontiersin.org

Molecular dynamics simulations are a powerful tool for studying the specifics of protein-lipid interactions, providing insights into binding sites, lipid specificity, and the energetic landscapes of these interactions. ox.ac.ukmemtein.com

Functional Consequences of Intermolecular Interactions

The diverse intermolecular interactions of the vimentin (402-413) domain have profound functional consequences, influencing a wide array of cellular activities, most notably cellular signaling pathways.

Vimentin's interactions with various proteins place it at the crossroads of multiple signaling pathways, allowing it to act as a dynamic regulator of cellular behavior.

Integrin and Focal Adhesion Signaling: Through its interaction with integrins and focal adhesion components, vimentin modulates signaling pathways that control cell migration, proliferation, and survival. frontiersin.org The binding of vimentin to β1 integrin is required for its trafficking to the leading edge of migrating cancer cells. frontiersin.org The loss of vimentin can lead to decreased phosphorylation of key signaling molecules like extracellular-signal regulated kinase (ERK) and AKT, impairing cell migration. frontiersin.org

Growth Factor Signaling: Vimentin can influence signaling downstream of growth factor receptors. For example, it can act as a binding partner for the insulin-like growth factor 1 receptor (IGF1R). nih.gov

TGF-β Signaling: Vimentin plays a role in the transforming growth factor-beta (TGF-β) signaling pathway, which is a critical regulator of the epithelial-to-mesenchymal transition (EMT), a process involved in development and cancer metastasis. frontiersin.org Vimentin expression is associated with the activation of Slug, a key transcription factor in the TGF-β pathway. frontiersin.org

Rho GTPase Signaling: Vimentin influences the activity of Rho family GTPases, such as Cdc42 and RhoA, which are master regulators of the actin cytoskeleton and cell migration. frontiersin.org Vimentin expression can promote Cdc42 activation, leading to downstream signaling events that regulate vimentin filament assembly and cell movement. frontiersin.org

Caveolin-1 Signaling: The interaction between vimentin and Caveolin-1 (Cav-1) is unidirectional, with vimentin regulating Cav-1. nih.gov Depletion of vimentin leads to an increase in the phosphorylation of Cav-1 at Tyr14. nih.govoup.com This suggests that vimentin can modulate signaling pathways in which Cav-1 is involved, potentially through its interaction with other cellular components. nih.gov

Immune Signaling: In the immune system, vimentin acts as a scaffold for protein kinase C-θ (PKCθ) in regulatory T cells, influencing their suppressive activity. researchgate.net Extracellular vimentin can also act as a damage-associated molecular pattern (DAMP) and an agonist for Toll-like receptor 4 (TLR4) in neutrophils, triggering inflammatory responses. biorxiv.org

The table below provides a summary of the signaling pathways modulated by vimentin interactions.

Signaling PathwayKey Interacting ProteinsFunctional Outcome
Integrin/Focal Adhesion Integrins, Talin, Paxillin frontiersin.orgRegulation of cell adhesion, migration, and survival. frontiersin.org
TGF-β Slug frontiersin.orgPromotion of epithelial-to-mesenchymal transition (EMT). frontiersin.org
Rho GTPase Cdc42, RhoA frontiersin.orgresearchgate.netControl of cytoskeletal dynamics and cell motility. frontiersin.org
Caveolin-1 Caveolin-1 nih.govoup.comModulation of mechanosensing and cell migration. oup.commdpi.com
Immune Signaling PKCθ, TLR4 researchgate.netbiorxiv.orgRegulation of T-cell function and inflammatory responses. researchgate.netbiorxiv.org
ERK/AKT ERK, AKT frontiersin.orgControl of cell migration and proliferation. frontiersin.org

Regulation of Cytoskeletal Architecture and Dynamics

Detailed research has revealed that specific segments within the tail domain have distinct roles in orchestrating cytoskeletal structure. The tail is not a uniform structure; its conformation can change in response to cellular signals and its location within the cell. frontiersin.orgnih.gov Studies have identified at least two different arrangements of the vimentin tail: a "packed" conformation, which is predominant in the robust, dense filament bundles found in the perinuclear region of the cell, and an "extended" conformation. nih.gov The extended form is more commonly found in the looser, more dynamic filaments at the cell periphery. nih.gov This differential exposure of tail segments, such as the nearby 411-423 and 419-438 regions, allows for localized regulation of filament interactions and network properties. frontiersin.orgnih.gov

The vimentin tail domain, including the 402-413 region, is crucial for mediating the crosstalk between vimentin intermediate filaments and the actin cytoskeleton. biologists.combinasss.sa.cr Evidence strongly indicates that the tail domain directly binds to actin-containing structures, serving as a physical linker that integrates the two networks. biologists.commdpi.comfrontiersin.org This interaction is vital for modulating the organization of the actin cortex, particularly during processes like cell division. frontiersin.org Research using deletion mutants has provided definitive evidence for the tail's role in network formation. A vimentin mutant with a deletion from amino acids 412 to 466 (DT-Vim) was still capable of forming individual filaments but could not assemble into a proper cross-linked network, highlighting the essential function of this C-terminal region in creating a cohesive and functional cytoskeleton. researchgate.net

The regulation exerted by the vimentin tail is not static but is influenced by various factors, including post-translational modifications and interactions with divalent cations, which can alter the tail's conformation and its binding affinities. frontiersin.orgbiorxiv.org This dynamic nature allows the cell to rapidly remodel its cytoskeletal architecture in response to internal and external cues, a process fundamental to cell migration, adhesion, and mechanical resilience. nih.govmdpi.com

Interactive Data Tables

Table 1: Conformational States of the Vimentin Tail Domain and Cytoskeletal Organization

This table summarizes research findings on the different structural arrangements of the vimentin tail and their correlation with the architecture of the vimentin filament network.

Vimentin Tail ConformationCharacterized SegmentPredominant Cellular LocationAssociated Filament ArchitectureReference
Packed Shielded 419–438 segmentPerinuclear region, stress-induced bundlesRobust, dense filaments nih.gov
Extended Accessible 419–438 segmentPeripheral cell areasLooser, dynamic filaments nih.gov

Table 2: Research Findings on the Vimentin Tail Domain's Role in Cytoskeletal Dynamics

This table details key experimental findings regarding the function of the vimentin tail domain and its fragments in regulating the cytoskeleton.

Vimentin Fragment StudiedExperimental ApproachKey Finding on Cytoskeletal Architecture/DynamicsReference
Vimentin Tail Domain Microinjection of purified tail polypeptide into cultured cells.The tail polypeptide co-localized with actin structures, suggesting it mediates the interaction between vimentin filaments and microfilaments. biologists.com
Deletion Mutant (DT-Vim) Expression of vimentin with a deletion of amino acids 412-466.The mutant formed filaments but was unable to create cross-linked networks, demonstrating the tail's role in higher-order filament organization. researchgate.net
Full-Length Vimentin Analysis of vimentin-deficient cells.Vimentin is crucial for maintaining the organization of microtubule polarity and overall cytoskeletal mechanical stability. oncotarget.com
Vimentin Tail Domain (VTD) Proximity Ligation Assay (PLA) in cancer cells.Confirmed a direct interaction (within 40 nm) between the Vimentin Tail Domain and actin filaments (AFs). mdpi.com

Biological Roles of Vimentin 402 413 in Cellular Processes

Contribution to Vimentin (B1176767) Filament Assembly, Disassembly, and Dynamics

The assembly and disassembly of vimentin intermediate filaments (IFs) are dynamic processes essential for cellular adaptation to environmental changes. researchgate.net Vimentin monomers first form dimers, which then assemble into tetramers. researchgate.netbiorxiv.org Eight of these tetramers associate to create unit-length filaments (ULFs), which then anneal end-to-end to form mature filaments. researchgate.netnih.govnih.gov This process is highly regulated, with disassembly often triggered by post-translational modifications like phosphorylation. researchgate.netresearchgate.netbiorxiv.org

Phosphorylation, particularly, plays a significant role in modulating vimentin filament dynamics. researchgate.netcytoskeleton.com For instance, during mitosis, phosphorylation by kinases such as Cdk1, ROCK, and Aurora B leads to filament disassembly, which is crucial for the proper segregation of vimentin into daughter cells. cytoskeleton.com Conversely, dephosphorylation allows for the reassembly of the vimentin network. The dynamic nature of vimentin filaments, characterized by continuous subunit exchange, is vital for their role in various cellular processes. biorxiv.orgharvard.edu

StageDescriptionKey Regulators
Monomer to Dimer Two vimentin monomers coil together.-
Dimer to Tetramer Two dimers associate in an antiparallel fashion. researchgate.netbiorxiv.org-
Tetramer to ULF Eight tetramers laterally associate. researchgate.netnih.gov-
ULF to Mature Filament ULFs anneal longitudinally. researchgate.netnih.gov-
Disassembly Mature filaments break down into soluble polymers.Phosphorylation (Cdk1, ROCK, Aurora B, PAK, PKA), Citrullination, Sumoylation, ADP-ribosylation, Glutathionylation. researchgate.netcytoskeleton.com
Stability Mature filaments are maintained.Glycosylation, Acetylation. researchgate.netfrontiersin.org

Involvement in Cell Migration and Motility Mechanisms

Vimentin is a key player in cell migration and motility. nih.govfrontiersin.orggulhanemedj.orgajmb.org Its expression is often associated with the epithelial-to-mesenchymal transition (EMT), a process that endows cells with migratory and invasive properties. nih.govfrontiersin.org The vimentin network provides structural support and influences the mechanical properties of the cell, which are critical for movement. numberanalytics.comfrontiersin.org

Vimentin's role in migration is multifaceted. It interacts with other cytoskeletal components like actin filaments and microtubules to coordinate cellular movement. frontiersin.org Furthermore, vimentin is involved in the formation of lamellipodia, which are protrusive structures at the leading edge of migrating cells. gulhanemedj.org Studies have shown that the absence or downregulation of vimentin can impair cell motility and directional persistence. frontiersin.orgfrontiersin.org

Regulation of Cell Adhesion and Spreading

Vimentin intermediate filaments are increasingly recognized for their role in cell adhesion and spreading. aimspress.combiorxiv.org They are known to interact with various integrin subunits and can regulate the formation and maturation of focal adhesions, which are crucial for cell-matrix attachment. aimspress.com The interaction of vimentin with cytoskeletal linker proteins like plectin and filamin A is also important in this context. aimspress.com

Research indicates that vimentin-deficient cells exhibit slower adhesion. aimspress.com Vimentin helps to control the proximity of the cell to the substrate and is necessary for the structural integrity required for normal cell-substrate adhesion. aimspress.com It also regulates adhesion strength by recruiting other proteins to the cell surface. aimspress.com The binding of extracellular vimentin to cell surfaces can also promote cell attachment and spreading, a process that appears to be mediated by carbohydrate structures on the cell surface. biorxiv.org

Role in Apoptosis and Cell Survival Pathways

Vimentin plays a complex role in regulating apoptosis and cell survival. nih.govnih.gov In some contexts, vimentin can protect cells from apoptosis. For instance, overexpression of vimentin has been shown to prevent monocyte apoptosis in response to lipopolysaccharides (LPS). mednexus.org This protective role may be linked to its ability to modulate inflammatory responses and the expression of apoptosis-related proteins like caspase-3. mednexus.org

Conversely, in other situations, vimentin can be involved in promoting cell death. The binding of certain antibodies to cell surface vimentin can trigger rapid internalization and induce apoptosis in cancer cells. oncotarget.com Furthermore, during DNA damage-induced apoptosis, vimentin can be activated in early apoptotic cells, where it appears to modulate survival signals. nih.govnih.gov This suggests that vimentin can have a dual role, either promoting survival or contributing to cell death depending on the cellular context and stimuli.

Modulation of Cellular Stress Responses

Vimentin is a crucial component of the cellular response to various stresses, including oxidative and mechanical stress. ntu.edu.sgmdpi.comnih.gov The vimentin network can undergo significant remodeling in response to stressors. For example, oxidative stress can cause vimentin filaments to reorganize into biomolecular condensates, a process that is reversible upon removal of the oxidant. csic.es This remodeling may serve a protective function, preventing irreversible damage to the filament network. csic.es

Vimentin also plays a role in the cellular response to osmotic stress, contributing to the mechanical integrity of the cell and protecting against apoptosis. mdpi.com In differentiating stem cells, vimentin helps to recruit and eliminate protein aggregates and stress granules, highlighting its importance in maintaining cellular homeostasis under stress. ntu.edu.sg The absence of vimentin can make cells more vulnerable to environmental stressors. mdpi.com

Influence on Organelle Positioning and Trafficking (e.g., mitochondria, vesicles)

The vimentin cytoskeleton serves as a scaffold that helps to organize the cytoplasm and position various organelles. abcepta.comnih.gov It has been shown to interact with and influence the distribution of mitochondria, the endoplasmic reticulum (ER), and vesicles. abcepta.comnih.govbiorxiv.org For example, vimentin filaments can anchor mitochondria, potentially positioning them in areas with high energy demands. researchgate.net

Vimentin also plays a role in the trafficking of organelles. nih.gov While microtubules are the primary tracks for motor-driven transport, vimentin can modulate this process. nih.govembopress.org It can act as a brake or anchor, slowing down organelle movement, or potentially as an adaptor for motor proteins, thereby facilitating robust transport. nih.gov Vimentin's interaction with the ER-embedded protein RNF26 is crucial for maintaining the architecture of the ER and the perinuclear positioning of endolysosomes. biorxiv.org

Mechanistic Implications of Vimentin 402 413 in Disease Pathology

Role in Cancer Progression and Metastasis at a Molecular Level

Vimentin (B1176767) overexpression is a hallmark of numerous cancers, including those of the prostate, breast, lung, and gastrointestinal tract, and often correlates with increased tumor growth, invasion, and a poor prognosis. nih.govnih.gov It is a critical player in the complex process of cancer progression, influencing cell plasticity, motility, and resistance to therapy.

Contribution to Epithelial-Mesenchymal Transition (EMT) Mechanisms

The epithelial-mesenchymal transition (EMT) is a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. nih.gov Vimentin is a canonical marker of EMT. nih.govnih.gov

Gene Regulation: The expression of the vimentin gene (VIM) is upregulated by key EMT-inducing transcription factors such as Snail, Slug, and Twist. nih.gov The vimentin promoter itself contains binding sites for factors like NF-κB and β-catenin, directly linking it to major signaling pathways that drive EMT. nih.gov

Cytoskeletal Reorganization: During EMT, the epithelial keratin (B1170402) filament network is replaced by a vimentin network, which facilitates the change to an elongated, mesenchymal cell shape. nih.govnih.gov This reorganization is crucial for the loss of cell-cell adhesion and increased single-cell motility. nih.gov

Signaling Hub: Vimentin filaments act as a scaffold for signaling proteins, influencing pathways that promote cell migration. For instance, vimentin can regulate the activity of small GTPases like Rac1, which are essential for controlling the dynamics of the actin cytoskeleton and the formation of focal adhesions. gulhanemedj.org

Impact on Tumor Cell Invasion and Dissemination at a Molecular Level

Vimentin directly contributes to the molecular machinery that allows cancer cells to invade surrounding tissues and metastasize to distant organs. nih.govnih.govplos.org

Cell Motility: Vimentin filaments provide mechanical resilience and are critical for the directional migration of cancer cells. gulhanemedj.orgnih.gov Studies have shown that vimentin interacts with motor proteins and microtubules to coordinate cell movement. gulhanemedj.org

Invasive Structures: It is involved in the formation of invasive cellular protrusions, such as invadopodia and filopodia, which degrade the extracellular matrix (ECM).

Extracellular Roles: Extracellular vimentin can bind to receptors on other cells, including cancer and endothelial cells, to promote invasion. mdpi.com For example, extracellular vimentin has been shown to activate Wnt/β-catenin signaling in colon cancer cells, leading to increased invasion. mdpi.com It also facilitates the translocation of proteases like membrane type 1-matrix metalloproteinase (MT1-MMP) to the cell surface, which is crucial for angiogenic sprouting and invasion. nih.gov

Table 1: Molecular Interactions of Vimentin in Cancer Progression

Interacting Partner Cellular Process Molecular Consequence
β-catenin EMT, Invasion Transactivates the VIM promoter; Wnt signaling activation. nih.govmdpi.com
Rac1 Cell Adhesion, Motility Controls focal adhesion kinase (FAK) activity. gulhanemedj.org
MT1-MMP Angiogenesis, Invasion Facilitates protease translocation to the cell surface. nih.gov
P62/SQSTM1 Invasion, Metastasis Regulates the nuclear translocation of vimentin. nih.govnih.gov
IGF-1R Axonal Growth, EMT Binds to extracellular vimentin to stimulate signaling. nih.govmdpi.com

Influence on Chemoresistance Pathways (Molecular)

The expression of vimentin is increasingly linked to resistance to chemotherapy in various cancers. nih.gov

EMT-Associated Resistance: Cells that have undergone EMT are often more resistant to apoptosis (programmed cell death) induced by chemotherapeutic agents. Vimentin expression is a key feature of this resistant, mesenchymal-like state.

Drug Efflux and DNA Repair: Some studies suggest a correlation between vimentin expression and the upregulation of drug resistance genes and enhanced DNA repair mechanisms, allowing cancer cells to survive treatment. nih.gov

Signaling Pathways: Vimentin can influence survival pathways, such as the PI3K/Akt pathway. For example, the natural compound Withaferin-A, which targets vimentin, has been shown to decrease the levels of phosphorylated Akt (pAkt), a key survival signal. plos.org Upregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 is associated with vimentin expression and contributes to EMT-induced chemoresistance. nih.gov

Involvement in Inflammatory Conditions and Immune Cell Regulation

Vimentin is not just a structural protein within the cell; it is an active participant in the inflammatory response and the regulation of immune cells. mdpi.comfrontiersin.org It can act as a damage-associated molecular pattern (DAMP) when released from stressed or dying cells, triggering inflammatory signaling. nih.gov

Modulation of Immune Cell Responses

Vimentin plays a complex, sometimes contradictory, role in regulating various immune cells.

Macrophage and Neutrophil Function: In macrophages, vimentin is involved in scaffolding the NLRP3 inflammasome, a key complex for processing pro-inflammatory cytokines like IL-1β. frontiersin.org Extracellular vimentin can be recognized by receptors like Dectin-1 on macrophages. frontiersin.org

Dendritic Cell Modulation: Extracellular vimentin can alter the cytokine profile of dendritic cells, leading to decreased secretion of pro-inflammatory cytokines (IL-6, IL-12) and increased secretion of the anti-inflammatory cytokine IL-10. nih.govmdpi.com This suggests a role in dampening certain adaptive immune responses.

Regulatory T-cell (Treg) Function: Vimentin has been identified as a key controller of Treg activity. Disrupting the vimentin network in Tregs enhances their suppressive function, which has implications for treating conditions like graft-versus-host disease. nih.govresearchgate.net

Table 2: Vimentin's Role in Immune Cell Regulation

Immune Cell Type Vimentin's Role Key Molecular Interaction/Pathway
Macrophages Pro-inflammatory Scaffolds NLRP3 inflammasome; Ligand for Dectin-1. frontiersin.org
Dendritic Cells Anti-inflammatory Decreases IL-6/IL-12, increases IL-10 secretion. nih.govmdpi.com
Regulatory T-cells Restrains Suppression Vimentin disruption enhances Treg suppressor function. nih.govresearchgate.net
Natural Killer (NK) Cells Target Recognition Cell-surface vimentin can bind to the NKp46 receptor. mdpi.com

Contribution to Autoimmune Pathogenesis (e.g., Rheumatoid Arthritis, molecular)

Vimentin is a major autoantigen in several autoimmune diseases, most notably rheumatoid arthritis (RA). nih.gov

Citrullination and Autoantigenicity: In the inflammatory environment of the RA synovium, vimentin can be post-translationally modified by the enzyme peptidylarginine deiminase (PAD). This process, called citrullination, converts arginine residues to citrulline. frontiersin.org This modified form, known as citrullinated vimentin, is a primary target for anti-citrullinated protein antibodies (ACPAs), which are highly specific diagnostic and prognostic markers for RA. nih.govnih.govplos.org

Immune Complex Formation: The binding of ACPAs to citrullinated vimentin forms immune complexes that can perpetuate inflammation and contribute to joint destruction. These antibodies can promote osteoclastogenesis (the formation of bone-resorbing cells), leading to the bone erosion characteristic of severe RA. frontiersin.orgjlabphy.org

T-Cell Activation: Peptides derived from citrullinated vimentin can be presented by HLA-DRB1 molecules on antigen-presenting cells, leading to the activation of autoreactive T-cells, which further drives the inflammatory cascade. nih.gov

Pathological Mechanisms in Neurodegenerative Disorders

Vimentin's involvement in neurodegenerative disorders is complex, with both the full-length protein and its fragments implicated in disease processes. While direct research on the isolated 402-413 peptide is limited, studies on post-translational modifications within this region provide crucial insights into its pathological role.

The cellular machinery for protein quality control, which includes the proteasome and autophagy pathways, is often overwhelmed in neurodegenerative diseases, leading to the accumulation of misfolded proteins into aggregates and inclusion bodies. The vimentin cytoskeleton plays a key role in this process by forming a cage-like structure, known as an aggresome, around protein aggregates to sequester them and facilitate their clearance. nih.gov

Disruption of the vimentin filament network is linked to impaired protein degradation and enhanced aggregation. frontiersin.orgnih.gov In the context of the 402-413 region, research into Giant Axonal Neuropathy (GAN), a severe pediatric neurodegenerative disease, has been particularly revealing. GAN is characterized by the aggregation of multiple intermediate filaments, including vimentin. frontiersin.orgnih.gov Studies on GAN have shown that phosphorylation at Serine-412 (Ser-412), a residue located within the 402-413 sequence, is critical for filament organization and solubility. nih.gov Pathological alterations in the phosphorylation state of this site can lead to vimentin network instability and breakdown, which may impair the cell's ability to manage and clear protein aggregates, thereby contributing to the formation of inclusion bodies. frontiersin.orgnih.gov While vimentin KO does not alter proteasome expression, it prevents the spatial localization of proteasomes to the aggresome, leading to inefficient degradation of ubiquitinated proteins and their subsequent aggregation. nih.gov

The structural integrity of neurons and their supporting glial cells is paramount for nervous system function. Vimentin fragments can directly compromise this integrity.

In Giant Axonal Neuropathy (GAN), patient-derived fibroblasts exhibit augmented vimentin proteolysis by calpains in response to cellular stress. frontiersin.orgnih.gov This excessive cleavage is regulated by phosphorylation at Ser-412, highlighting the 402-413 region as a key modulator of vimentin's susceptibility to pathological degradation. The resulting breakdown of the vimentin intermediate filament network compromises the cytoskeletal architecture and cellular resilience. frontiersin.org

While not the 402-413 fragment specifically, the pathogenic actions of other C-terminal vimentin fragments provide a compelling model for how such peptides can affect neuronal function. In Alzheimer's disease (AD), the enzyme AEP cleaves vimentin at asparagine 283 (N283), generating a C-terminal fragment (Vim 284-466). nih.govmdpi.comnih.gov This fragment has demonstrated cytotoxic effects, including:

Promoting Apoptosis: The Vim 284-466 fragment can induce programmed cell death in neuronal and astrocytic cells. nih.govresearchgate.net

Disrupting Astrocyte Function: It disrupts the critical network formed between vimentin and Glial Fibrillary Acidic Protein (GFAP) in astrocytes. This disruption impairs the astrocytes' ability to phagocytose and clear extracellular amyloid-β (Aβ), a hallmark of AD. nih.govmdpi.com

Reducing ApoE Release: The fragment also reduces the secretion of Apolipoprotein E (ApoE) from astrocytes, further hindering Aβ transport and clearance. nih.govresearchgate.net

These findings suggest that C-terminal fragments of vimentin, a category that would include a potential 402-413 fragment, can act as potent pathological effectors, directly impacting cell survival and the supportive functions of glial cells essential for neuronal health.

Disease ModelVimentin Fragment/RegionGenerating ProteaseKey Molecular MechanismPathological Outcome
Giant Axonal Neuropathy (GAN) Region containing Ser-412CalpainPhosphorylation at Ser-412 regulates filament solubility and susceptibility to cleavage.Increased vimentin proteolysis, filament network breakdown, compromised cellular integrity. frontiersin.orgnih.gov
Alzheimer's Disease (AD) C-terminal fragment (284-466)Asparagine Endopeptidase (AEP)Disrupts Vimentin-GFAP network in astrocytes; reduces ApoE release.Impaired Aβ clearance, increased Aβ aggregation, promotion of apoptosis. nih.govmdpi.comresearchgate.net

Role in Protein Aggregation and Inclusion Body Formation

Role in Fibrotic Diseases (Molecular Mechanisms)

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ failure. Vimentin is a well-established marker of the epithelial-mesenchymal transition (EMT), a key process where epithelial cells acquire a mesenchymal phenotype, becoming migratory and fibrogenic. frontiersin.org The role of full-length vimentin in driving fibrosis across various organs, including the lungs, liver, and heart, is extensively documented. frontiersin.orgnih.govfrontiersin.org

At the molecular level, vimentin contributes to fibrosis through several mechanisms:

Myofibroblast Activation: Vimentin is essential for the differentiation and activation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production. frontiersin.orgresearchgate.net

Regulation of Pro-Fibrotic Factors: Loss of vimentin has been shown to reduce levels of Transforming Growth Factor-β1 (TGF-β1), a major initiator of EMT and fibrosis. mdpi.com

Matrix Remodeling: Vimentin is crucial for generating the traction forces required for matrix remodeling and is associated with the increased invasive capacity of myofibroblasts. frontiersin.orgfrontiersin.org

While a direct functional role for the specific Vimentin (402-413) fragment in fibrosis has not been detailed in the literature, the C-terminal tail of vimentin is known to be a hub for post-translational modifications (PTMs) that regulate its function. oncotarget.com For instance, fragments generated by matrix metalloproteinases (MMPs) can serve as biomarkers for different pathological processes; citrullinated and MMP-degraded vimentin (VICM) is associated with chronic inflammation, a common precursor to fibrosis. oncotarget.com The C-terminal tail, being exposed on the filament surface, is also a key site for interactions with other proteins and metal ions that can modulate filament dynamics and signaling pathways relevant to fibrosis. biorxiv.orgresearchgate.net Therefore, it is plausible that PTMs or cleavage events within the 402-413 region could modulate vimentin's pro-fibrotic functions, although this remains an area for future investigation.

Fibrotic ProcessMolecular Role of Vimentin
Epithelial-Mesenchymal Transition (EMT) Serves as a canonical marker; expression is upregulated. frontiersin.org
Myofibroblast Differentiation Essential for the transformation of fibroblasts into ECM-producing myofibroblasts. researchgate.net
Extracellular Matrix (ECM) Deposition Promotes collagen synthesis and deposition. frontiersin.org
Cell Migration & Invasion Regulates cell migration and the invasive properties of myofibroblasts. frontiersin.orgmdpi.com
Signaling Pathway Regulation Influences key pro-fibrotic pathways, such as those involving TGF-β1. mdpi.com

Advanced Methodological Approaches for Studying Vimentin 402 413

Recombinant Production and Isotopic Labeling of Vimentin (B1176767) (402-413) Peptides

To produce sufficient quantities of the Vimentin (402-413) peptide for structural and biophysical analysis, chemical synthesis or recombinant expression strategies are employed. While short peptides are often manufactured using solid-phase peptide synthesis (SPPS), recombinant production in cellular systems like E. coli is also a viable method, especially for generating isotopically labeled variants for NMR and mass spectrometry studies. nih.govavantorsciences.com

Isotopic Labeling is crucial for several analytical techniques. This process involves replacing specific atoms (like ¹²C, ¹⁴N, ¹H) with their heavier isotopes (¹³C, ¹⁵N, ²H). chemie-brunschwig.ch This can be achieved during SPPS by using commercially available isotope-enriched protected amino acids. chemie-brunschwig.ch In recombinant expression, cells are grown in minimal media where the sole carbon or nitrogen source is a ¹³C-glucose or ¹⁵N-ammonium chloride, respectively. nih.gov This results in the uniform incorporation of the heavy isotopes into the expressed peptide. nih.gov Cell-free protein expression systems also offer a powerful alternative for producing labeled peptides. isotope.com

Table 1: Comparison of Production and Labeling Methods for Vimentin (402-413)

MethodDescriptionAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of the peptide on a solid resin support.High purity; allows incorporation of non-natural amino acids and site-specific labels.Can be expensive for long peptides; scaling up can be challenging.
Recombinant Expression (E. coli) Genetic code for the peptide is inserted into a plasmid, which is then expressed in bacteria.Cost-effective for large-scale production; straightforward uniform isotopic labeling. nih.govPeptide may require purification from a fusion protein; potential for degradation.
Cell-Free Protein Expression In vitro synthesis using cellular extracts containing all necessary machinery for transcription and translation. isotope.comRapid production; high efficiency of labeling; reduced toxicity issues. isotope.comHigher cost of reagents compared to in vivo expression.

High-Resolution Structural Biology Techniques for Peptide-Level Analysis

Determining the three-dimensional structure of the Vimentin (402-413) peptide, either alone or in complex with binding partners, provides critical insights into its function.

NMR spectroscopy is a powerful technique for determining the structure and dynamics of peptides in solution, mimicking their native environment. universiteitleiden.nl For a peptide like Vimentin (402-413), 2D NMR experiments such as (¹H,¹⁵N) HSQC on an isotopically labeled sample would provide a unique signal for each amino acid, allowing for residue-specific analysis. nih.gov By analyzing through-bond and through-space correlations, the complete three-dimensional structure and conformational dynamics of the peptide can be resolved.

X-ray crystallography can reveal the atomic-level details of how the Vimentin (402-413) peptide interacts with other proteins or molecules. crelux.comriken.jp This method requires the peptide to be co-crystallized with its binding partner. The resulting crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern that can be computationally reconstructed into a 3D model of the complex. riken.jp This technique is invaluable for visualizing the precise orientation of the peptide in a binding pocket and identifying the specific amino acid residues involved in the interaction. creative-biolabs.comresearchgate.net

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) are revolutionary techniques for visualizing large macromolecular assemblies at near-atomic resolution. nih.govplos.org While cryo-EM is generally unsuitable for a small peptide like Vimentin (402-413) on its own, it is highly relevant for studying the conformation of this peptide region within the context of a full-length vimentin filament or a large protein complex. biorxiv.orgresearchgate.net Cryo-ET, in particular, can provide 3D reconstructions of vimentin filaments within the cellular environment, offering insights into the peptide's structural role in the filament's architecture. elifesciences.org

X-ray Crystallography of Co-Crystallized Complexes

Advanced Mass Spectrometry for Comprehensive PTM Profiling

Post-translational modifications (PTMs) are critical for regulating protein function, and identifying them on the Vimentin (402-413) sequence is key to understanding its activity. Advanced mass spectrometry (MS) is the primary tool for PTM analysis. frontiersin.orgaston.ac.uk

In a typical "bottom-up" proteomics workflow, the vimentin protein is enzymatically digested into smaller peptides. frontiersin.org These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). biocompare.com The mass spectrometer measures the mass-to-charge ratio of the peptides. Any deviation from the theoretical mass of the Vimentin (402-413) peptide indicates the presence of a PTM. aston.ac.uk Fragmentation of the peptide inside the mass spectrometer (MS/MS) allows for the precise localization of the modification to a specific amino acid residue. aston.ac.uke-cmh.org Due to the often low abundance of modified peptides, an enrichment step, such as using specific antibodies or affinity chromatography, is frequently required before MS analysis. frontiersin.orgcytoskeleton.com

Table 2: Key Mass Spectrometry Techniques for PTM Analysis

TechniquePrincipleApplication to Vimentin (402-413)
LC-MS/MS Peptides are separated by liquid chromatography and sequentially isolated and fragmented for mass analysis. biocompare.comIdentification of the Vimentin (402-413) peptide in a complex mixture and sequencing to confirm its identity.
High-Resolution MS Utilizes analyzers like Orbitrap or TOF to measure peptide masses with very high accuracy.Enables confident detection of small mass shifts caused by PTMs (e.g., phosphorylation, acetylation).
Trapped Ion Mobility Spectrometry (TIMS) Separates ions based on their size and shape in the gas phase before mass analysis. bruker.comImproves separation of modified peptides from their unmodified counterparts, increasing detection sensitivity. bruker.com

Quantitative Biophysical Assays for Interaction Kinetics and Thermodynamics

Commonly used methods include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). nih.gov In these assays, a synthetic Vimentin (402-413) peptide is immobilized on a sensor surface. A solution containing a potential binding partner (the analyte) is then flowed over the surface. The binding and subsequent dissociation are monitored in real-time by detecting changes in the refractive index (SPR) or the interference pattern of light (BLI) at the sensor surface. nih.gov

From the resulting data, key kinetic and thermodynamic parameters can be calculated:

Association rate constant (kₐ or kₒₙ): The rate at which the peptide and its partner bind.

Dissociation rate constant (kₑ or kₒff): The rate at which the complex falls apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ value indicates a stronger interaction.

These quantitative data are essential for understanding the functional significance of the interactions mediated by the Vimentin (402-413) peptide. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for measuring molecular interactions. It is a valuable tool for defining the binding kinetics and affinity of peptides like Vimentin (402-413) with their binding partners. In a standard SPR experiment, a ligand is immobilized on a sensor chip, and a solution containing the analyte is passed over this surface. The binding between the ligand and analyte alters the refractive index at the sensor surface, which is recorded as a change in the SPR signal.

This method can yield quantitative data on:

Association rate (ka): The speed at which the analyte binds to the immobilized ligand.

Dissociation rate (kd): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (KD): A measure of binding strength, calculated as kd/ka.

For the Vimentin (402-413) peptide, SPR could be utilized to explore its binding to various molecules such as proteins, lipids, or nucleic acids, offering clues about its functional roles. For instance, SPR has been used to demonstrate that the interaction between the vimentin head domain and the 2B region is significantly reduced upon phosphorylation. nih.gov While the precise binding kinetics between vimentin and the SARS-CoV-2 spike protein are not yet determined, it is thought to be a faster interaction than that of the spike protein and the ACE2 receptor. biorxiv.org

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly quantifies the heat changes that occur during molecular interactions. tainstruments.comnih.gov It is widely regarded as a primary method for characterizing the thermodynamics of binding, offering a complete thermodynamic profile of an interaction from a single experiment. nih.govceitec.cz During an ITC experiment, a solution of one molecule is titrated into a solution containing the binding partner in a highly sensitive calorimeter. nih.gov The heat that is either released or absorbed as a result of the binding is measured. tainstruments.com

ITC can determine:

Binding affinity (KD): Provides a measure of the interaction's strength. ceitec.cz

Stoichiometry (n): The ratio of the molecules in the resulting complex. ceitec.cz

Enthalpy change (ΔH): The heat change upon binding, which gives information about the forces driving the interaction. ceitec.cz

Entropy change (ΔS): The change in the system's disorder upon binding. ceitec.cz

Applying ITC to Vimentin (402-413) would allow researchers to gain a more profound understanding of the thermodynamic forces that govern its interactions with other cellular components. unl.ptnih.gov

Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) is another label-free optical biosensing technology for monitoring molecular interactions in real-time. nih.gov BLI employs disposable fiber optic biosensors that are dipped into sample wells of a microplate. nih.govnews-medical.net When an analyte binds to the ligand immobilized on the biosensor tip, the thickness of the biological layer increases, which causes a shift in the interference pattern of white light reflecting from the tip. news-medical.net This shift is directly proportional to the number of molecules bound to the sensor. news-medical.net

BLI presents several key advantages:

High throughput: The microplate format enables the simultaneous analysis of numerous samples. sartorius.com

Crude sample compatibility: It can be used with unpurified samples, which streamlines sample preparation. nih.gov

Flexibility: A diverse array of biosensor surfaces is available to immobilize various types of molecules. nih.govsartorius.com

BLI is particularly well-suited for screening large libraries of small molecules or other biologics to identify their interactions with Vimentin (402-413) and to determine their binding kinetics and affinity. nih.gov

TechniqueMeasuresKey Parameters DeterminedThroughputSample Purity Requirement
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingka, kd, KDMediumHigh
Isothermal Titration Calorimetry (ITC) Heat released or absorbed during bindingKD, n, ΔH, ΔSLowHigh
Biolayer Interferometry (BLI) Change in interference pattern of lightka, kd, KDHighLow to High

Super-Resolution Microscopy for Sub-Cellular Localization and Dynamics

To understand the function of vimentin, it is critical to determine its precise location and movement within the cell. Super-resolution microscopy techniques have surpassed the diffraction limit of conventional light microscopy, allowing for the visualization of cellular structures with remarkable detail. nih.govmpg.de

STED, PALM/STORM, DNA-PAINT

A variety of super-resolution techniques can be employed to study vimentin:

Stimulated Emission Depletion (STED) Microscopy: This method uses two laser beams to achieve higher resolution. One beam excites fluorescent molecules, while a second, donut-shaped beam, de-excites fluorescence in the outer region of the focal spot, effectively narrowing the fluorescence emission area. researchgate.net

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These techniques are based on the sequential activation and localization of individual fluorescent molecules. researchgate.net By imaging sparse subsets of fluorophores and then deactivating them, a high-resolution image is reconstructed from the precise locations of thousands of single molecules. mpg.de STORM has been used to show that vimentin filaments fully disassemble under hypotonic stress and reassemble within seconds after osmotic pressure is restored. elifesciences.org

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): This technique relies on the transient binding of fluorescently labeled DNA "imager" strands to complementary "docking" strands attached to the target molecule. researchgate.netresearchgate.net The continuous binding and unbinding of these imager strands create blinking signals that are used to reconstruct a super-resolution image. researchgate.net DNA-PAINT offers high spatial resolution and multiplexing capabilities. researchgate.netbiorxiv.org

These advanced imaging methods have been crucial in revealing the nanoscale architecture of the vimentin cytoskeleton and its remodeling in various physiological and pathological states. nih.govnih.govresearchgate.net

Live-Cell Imaging and Quantitative Image Analysis

Live-cell imaging enables the observation of the dynamic behavior of vimentin in living cells. scispace.comresearchgate.net By tagging vimentin with fluorescent proteins like mEos3.2, its movement, assembly, and disassembly can be tracked over time. mightexbio.com Quantitative image analysis is then used to extract meaningful data from these imaging experiments. biorxiv.org

Key applications of live-cell imaging and analysis for vimentin include:

Tracking Vimentin Dynamics: Advanced algorithms can track the movement of individual vimentin particles or filament segments, providing data on their transport rates and directionality. nih.govportlandpress.com

Correlative Light and Electron Microscopy (CLEM): This method combines fluorescence microscopy to identify a protein of interest with the high-resolution structural detail of electron microscopy, allowing visualization of the vimentin network within the broader cellular ultrastructure.

These approaches have provided significant insights into the dynamic nature of the vimentin cytoskeleton and its role in cellular processes like migration and division. scispace.comnih.gov

Future Research Directions and Unresolved Questions for Vimentin 402 413

Elucidating Novel Post-Translational Modifications and their Functional Interplay

The function of vimentin (B1176767) is intricately regulated by a host of post-translational modifications (PTMs), which can alter filament assembly, solubility, and interactions with other proteins. europeanreview.orgresearchgate.net While phosphorylation is the most studied PTM of vimentin, others like citrullination, SUMOylation, and O-GlcNAcylation are also known to occur. cytoskeleton.comnih.govmolbiolcell.org The vimentin tail domain is a primary site for these modifications. europeanreview.orgnih.gov

A critical area for future research is the comprehensive identification of novel PTMs specifically within the 402-413 region and the elucidation of their functional consequences. Mass spectrometry-based proteomics has identified phosphorylation at Serine-412 (S412), a residue within this segment, as being involved in cellular stress responses. frontiersin.org However, the full "PTM code" of this region is likely more complex. Unresolved questions include:

Are other residues within the 402-413 sequence subject to modifications such as acetylation, ubiquitination, or methylation?

How does the phosphorylation of S412 influence or "cross-talk" with other potential PTMs on the tail domain or even the head domain? europeanreview.org For instance, it is known that different PTMs can interact, such as glycosylation modulating phosphorylation on keratin (B1170402) intermediate filaments. europeanreview.org

What specific kinases and phosphatases target the 402-413 region, and how is their activity regulated in different cellular contexts (e.g., mitosis, migration, stress)? While kinases like Cdk1, Akt1, and ROCK are known to target vimentin, their specific action on the 402-413 region needs to be detailed. cytoskeleton.com

Answering these questions will require sophisticated proteomic approaches to map the dynamic PTM landscape of this peptide segment under various physiological and pathological conditions.

Known/Potential PTMs on Vimentin Tail DomainKnown/Potential FunctionResearch Focus for 402-413 Region
Phosphorylation Regulates filament assembly/disassembly, protein-protein interactions, cell motility. cytoskeleton.comnih.govIdentify all specific phosphorylation sites; determine the functional impact of S412 phosphorylation on filament dynamics and binding partners. frontiersin.org
Citrullination Promotes filament disassembly; associated with inflammatory diseases. nih.govmolbiolcell.orgInvestigate if arginine residues in or near this region can be citrullinated and the pathological implications.
SUMOylation Functional significance is largely unknown but may interact with phosphorylation. europeanreview.orgExplore the potential for SUMOylation within this peptide and its interplay with S412 phosphorylation.
O-GlcNAcylation Spatially and functionally regulates vimentin. cytoskeleton.comDetermine if serine or threonine residues in this segment are targets for O-GlcNAcylation.
Oxidation The single cysteine (C328) acts as a redox sensor, but oxidative modifications can occur elsewhere. mdpi.comAssess the susceptibility of residues in the 402-413 region to oxidative modifications under cellular stress.

High-Resolution Structural Determination of Vimentin (402-413) in its Native Context

A significant hurdle in understanding vimentin function is the lack of high-resolution structural information for the intact, mature filament, particularly its flexible head and tail domains. biorxiv.orgnih.gov The C-terminal tail, including the 402-413 region, is considered intrinsically disordered, posing major challenges for traditional structural biology techniques like X-ray crystallography. biorxiv.orgbiorxiv.org While recent advances in cryo-electron tomography (cryo-ET) have provided unprecedented views of the vimentin filament architecture, the tail domain often lacks sufficient resolution to determine a specific conformation. biorxiv.orgresearchgate.net

Future efforts must focus on overcoming these challenges to visualize the 402-413 peptide in its native filamentous context. Key research questions include:

Does the 402-413 region adopt a specific, transient conformation upon interaction with binding partners or following post-translational modification?

How is this region oriented relative to the filament core and neighboring filaments? It has been proposed that vimentin tails protrude from the filament core, creating a "bottlebrush-like" structure. nih.govresearchgate.net

Can advanced techniques like solid-state NMR, combined with cryo-ET and computational modeling (e.g., AlphaFold), reveal the structural ensemble of this peptide segment? nih.govresearchgate.net

Studies have suggested that the tail can exist in different arrangements, such as "extended" and "packed" conformations, which alter the exposure of specific epitopes. nih.gov Future work should clarify if the 402-413 region participates in this conformational switching, perhaps regulated by PTMs like S412 phosphorylation. frontiersin.org

Comprehensive Mapping of Dynamic Interaction Networks and Transient Binding Events

The vimentin tail domain is crucial for mediating interactions with other proteins and cellular structures. nih.govresearchgate.net For instance, the tail is known to interact with actin-containing structures and its properties can be modulated by divalent cations like Cu(II). biorxiv.orgbiologists.com The 402-413 region, at the transition between the rigid rod and flexible tail, is perfectly positioned to act as a dynamic interaction hub.

A comprehensive mapping of the "interactome" of the vimentin (402-413) peptide is a critical future direction. This goes beyond identifying stable binding partners to include transient, low-affinity interactions that are often crucial for dynamic cellular processes. Unresolved questions are:

What specific proteins or lipids bind directly to the 402-413 sequence?

How do PTMs, such as S412 phosphorylation, modulate these binding events? For example, phosphorylation is known to regulate the binding of 14-3-3 proteins to vimentin's head domain. cytoskeleton.com

Does this region participate in the interaction with motor proteins for transport along microtubules? nih.gov

Are there specific binding partners in different cellular compartments (e.g., near the nucleus vs. at the cell periphery) or during specific processes like epithelial-mesenchymal transition (EMT)? nih.gov

Advanced techniques like biolayer interferometry, proximity-dependent biotinylation (BioID), and quantitative mass spectrometry will be essential for mapping these dynamic and transient interaction networks. nih.gov

Development of Advanced In Vitro and Cell-Based Systems for Functional Studies

To dissect the specific function of the vimentin (402-413) peptide, researchers need sophisticated model systems that allow for precise manipulation. Current methods include the use of mimetic peptides that can disrupt filament assembly, transfection with dominant-negative vimentin constructs, and RNA interference (siRNA/shRNA) to knock down vimentin expression. nih.govharvard.edu

Future research should focus on developing more refined tools to probe the 402-413 region specifically:

Peptide-based tools: The use of synthetic peptides corresponding to vimentin (402-413), potentially with modifications mimicking PTMs, can be microinjected into cells to study their effect on filament dynamics and cell behavior. harvard.edunih.gov

CRISPR/Cas9 gene editing: This technology can be used to generate cell lines with specific point mutations within the 402-413 sequence (e.g., phospho-deficient S412A or phosphomimetic S412D mutants) to study the functional consequences of modifying this single residue in an endogenous context. frontiersin.org

Advanced imaging systems: Combining these cell-based systems with super-resolution microscopy and single-particle tracking will allow for the visualization of how mutations or binding events at the 402-413 region affect the transport and dynamics of individual vimentin filaments. nih.govrupress.orgnih.gov

In vitro reconstitution assays: Cell-free systems using purified recombinant vimentin with mutations in the 402-413 region can help determine the role of this peptide in the fundamental steps of filament assembly, including unit-length filament (ULF) annealing and lateral compaction. rupress.orgbiologists.com

Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Role

To fully appreciate the role of a small peptide segment like vimentin (402-413), it is essential to move beyond single-gene or single-protein studies and adopt a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular processes. nih.govfrontiersin.org Projects like The Cancer Genome Atlas (TCGA) have demonstrated the power of this approach in understanding complex diseases. nih.govresearchgate.net

Future research should apply these integrative approaches to understand the systemic role of the vimentin (402-413) peptide:

By correlating the genetic sequence of the 402-413 region (including any single nucleotide polymorphisms) with transcriptomic (vimentin mRNA levels) and proteomic (vimentin protein and PTM levels) data from large patient cohorts, researchers could identify new links between this region and disease susceptibility or progression.

Multi-omics data can reveal entire pathways that are perturbed when the function of the 402-413 region is altered. For example, does a mutation in this region correlate with changes in metabolic pathways or signaling cascades related to cell migration? nih.gov

This approach can help generate new hypotheses about the peptide's function that can then be tested using the cell-based systems described in the previous section.

Omics LayerData TypePotential Application for Vimentin (402-413) Research
Genomics DNA sequence (SNPs, mutations)Identify variants in the 402-413 coding region and correlate them with disease phenotypes.
Epigenomics DNA methylation, histone modificationInvestigate the epigenetic regulation of the vimentin gene in contexts where the 402-413 peptide is critical.
Transcriptomics mRNA expression levelsCorrelate vimentin expression levels with the status of the 402-413 peptide (e.g., phosphorylation) across different conditions.
Proteomics Protein abundance, PTMs, interactionsQuantify the abundance of vimentin and its PTMs (especially at S412); map the interaction network of the 402-413 region. nih.gov
Metabolomics Metabolite levelsUncover metabolic pathways that are altered due to dysregulation of the 402-413 peptide's function.

Exploring the Evolutionary Conservation and Divergence of the Vimentin (402-413) Region

Vimentin shows remarkable sequence homology across species from fish to humans, which indicates that it performs crucial and evolutionarily conserved physiological roles. nih.gov Analyzing the evolutionary history of the 402-413 region specifically can provide profound insights into its functional importance.

Key questions for future investigation include:

How conserved is the amino acid sequence of the 402-413 region across different species and among different types of intermediate filament proteins?

Is the S412 residue, a known phosphorylation site, conserved? If so, this would strongly suggest a fundamentally important regulatory role.

Are there species where this region has diverged, and does this correlate with any differences in vimentin function or cellular architecture in those organisms?

Can evolutionary analysis predict other functionally important residues within this peptide segment?

Comparative genomic and proteomic analyses will be instrumental in addressing these questions and placing the function of the vimentin (402-413) peptide into a broader evolutionary context.

Investigating Mechanistic Links between Peptide Dysregulation and Disease Pathologies

Vimentin dysregulation is implicated in a wide array of human diseases, including cancer, fibrosis, autoimmune disorders, and viral infections. nih.govgulhanemedj.orgnih.govmdpi.com A crucial future challenge is to move from correlation to causation and establish direct mechanistic links between the dysregulation of the vimentin (402-413) peptide and specific disease pathologies.

Research should focus on:

Cancer: Vimentin is a key marker of EMT, a process that enhances cancer cell migration and metastasis. nih.govnih.gov Does phosphorylation or mutation of S412 directly impact a cell's ability to undergo EMT, invade surrounding tissues, or resist chemotherapy? researchgate.net

Neurodegeneration: In giant axonal neuropathy, impaired vimentin dynamics are a key feature. frontiersin.org In Alzheimer's disease, vimentin can be cleaved, and fragments may contribute to pathology. mdpi.com Investigating how the 402-413 region is involved in vimentin degradation and network breakdown in these diseases is critical. frontiersin.org

Autoimmune Diseases: Citrullinated vimentin is a well-known autoantigen in rheumatoid arthritis. nih.gov Future work should explore if modifications within or near the 402-413 region could create new epitopes that trigger an autoimmune response.

Viral Infections: Vimentin is co-opted by numerous viruses for replication and assembly. biologists.com The dynamic rearrangement of vimentin, regulated by PTMs, is often required for successful infection. biologists.com The role of the 402-413 region in these viral interactions is a completely unexplored but potentially fruitful area of research.

By using the advanced cellular models and multi-omics approaches outlined above, researchers can begin to precisely define how aberrant signaling to, or from, the vimentin (402-413) peptide contributes to the molecular basis of human disease.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Vimentin (402-413) peptides in vitro?

Methodological Answer:

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and purification via reverse-phase HPLC. Ensure proper lyophilization for storage .
  • Characterization : Validate purity (>95%) using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC. Circular dichroism (CD) can confirm secondary structure alignment with native vimentin .

Q. How can researchers validate antibody specificity for detecting Vimentin (402-413) in immunoassays?

Methodological Answer:

  • Perform Western blotting with knockout cell lines (e.g., vimentin-null fibroblasts) to confirm absence of cross-reactivity.
  • Use peptide competition assays: pre-incubate antibodies with excess Vimentin (402-413) to block binding. Include positive controls (e.g., recombinant vimentin) .

Q. What are common experimental challenges in studying post-translational modifications (PTMs) within Vimentin (402-413)?

Methodological Answer:

  • Phosphorylation : Use phosphatase inhibitors during lysis to preserve modifications. Employ phospho-specific antibodies or tandem mass spectrometry (LC-MS/MS) for site identification.
  • Artifacts : Avoid over-digestion in proteomic workflows; optimize trypsinization conditions to prevent peptide fragmentation .

Advanced Research Questions

Q. What computational approaches are recommended for modeling the structural dynamics of Vimentin (402-413) in intermediate filaments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate peptide behavior in solvated systems (e.g., GROMACS) under physiological pH and ionic strength. Analyze hydrogen bonding and hydrophobic interactions stabilizing filament assembly.
  • Docking Studies : Use ClusPro or HADDOCK to predict binding interfaces with kinases (e.g., CDK1) or chaperones .

Q. How should contradictory data on phosphorylation sites within Vimentin (402-413) be reconciled across studies?

Methodological Answer:

  • Meta-analysis : Compare mass spectrometry datasets from multiple labs using platforms like PRIDE Archive. Normalize data for technical variability (e.g., ionization efficiency).
  • Contextual Factors : Account for cell type-specific kinase activity (e.g., apoptosis vs. mitosis) and cross-species differences in peptide conservation .

Q. What experimental designs are optimal for studying Vimentin (402-413)'s role in epithelial-mesenchymal transition (EMT)?

Methodological Answer:

  • In Vitro Models : Use TGF-β-induced EMT in A549 or MDCK cells. Quantify Vimentin (402-413) expression via qPCR and correlate with migration (scratch assay) or invasion (Transwell).
  • Live-Cell Imaging : Tag peptides with fluorescent probes (e.g., mCherry) to track filament reorganization during EMT .

Q. How can researchers address low reproducibility in cross-linking studies of Vimentin (402-413) interactions?

Methodological Answer:

  • Cross-linkers : Compare homobifunctional (e.g., DSS) vs. heterobifunctional agents (e.g., Sulfo-SMCC) to optimize specificity.
  • Validation : Combine cross-linking with co-immunoprecipitation (Co-IP) and Förster resonance energy transfer (FRET) to confirm proximity .

Data Analysis & Contradiction Resolution

Q. What statistical methods are robust for analyzing dose-dependent effects of Vimentin (402-413) inhibitors?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Report IC50 values with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test or ROUT method to exclude technical anomalies .

Q. How can conflicting immunofluorescence (IF) and Western blot data for Vimentin (402-413) be resolved?

Methodological Answer:

  • Sample Preparation : Verify fixation/permeabilization protocols (e.g., paraformaldehyde vs. methanol) to prevent epitope masking.
  • Quantitative IF : Use automated image analysis (e.g., ImageJ plugins) to normalize signal intensity against nuclear markers (e.g., DAPI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.